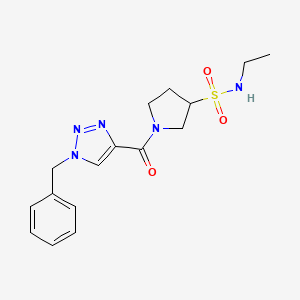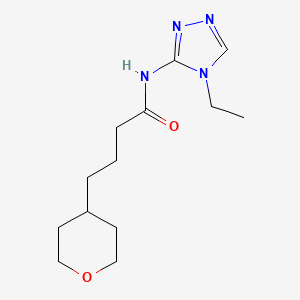
1-(1-benzyltriazole-4-carbonyl)-N-ethylpyrrolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzyltriazole-4-carbonyl)-N-ethylpyrrolidine-3-sulfonamide is a complex organic compound featuring a triazole ring, a benzyl group, and a sulfonamide moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring, in particular, is known for its stability and ability to participate in diverse chemical reactions, making it a valuable scaffold in drug design and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzyltriazole-4-carbonyl)-N-ethylpyrrolidine-3-sulfonamide typically involves multiple steps, starting with the formation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring The benzyl group is then introduced via a benzylation reaction
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyltriazole-4-carbonyl)-N-ethylpyrrolidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce various reduced triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(1-benzyltriazole-4-carbonyl)-N-ethylpyrrolidine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its stable triazole ring makes it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The triazole ring is known for its bioactivity, and the sulfonamide group is a common pharmacophore in many drugs, including antibiotics and diuretics.
Industry: In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(1-benzyltriazole-4-carbonyl)-N-ethylpyrrolidine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The sulfonamide group can enhance the compound’s ability to penetrate biological membranes and increase its overall bioavailability.
Comparison with Similar Compounds
1-(1-Benzyltriazole-4-carbonyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
1-(1-Benzyltriazole-4-carbonyl)-N-methylpyrrolidine-3-sulfonamide: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 1-(1-Benzyltriazole-4-carbonyl)-N-ethylpyrrolidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the pyrrolidine ring can influence its pharmacokinetics and pharmacodynamics, potentially making it more effective or selective in certain applications compared to its analogs.
Properties
IUPAC Name |
1-(1-benzyltriazole-4-carbonyl)-N-ethylpyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-2-17-25(23,24)14-8-9-20(11-14)16(22)15-12-21(19-18-15)10-13-6-4-3-5-7-13/h3-7,12,14,17H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXYTGUHZNOYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(1-benzothiophen-3-yl)acetyl]-N-ethylpyrrolidine-3-sulfonamide](/img/structure/B7058235.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide](/img/structure/B7058239.png)
![[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dihydro-2H-pyridin-1-yl]-(5-methyl-1-phenyltriazol-4-yl)methanone](/img/structure/B7058241.png)


![N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7058259.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide](/img/structure/B7058264.png)
![1-[3-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one](/img/structure/B7058271.png)
![N-[(2,5-dichlorothiophen-3-yl)methyl]-2-(furan-2-yl)morpholine-4-carboxamide](/img/structure/B7058279.png)
![2-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7058290.png)
![3,3-difluoro-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7058296.png)
![3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7058320.png)
![2-[[1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]amino]ethanol](/img/structure/B7058323.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,2-dimethyl-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7058332.png)
